3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound characterized by a cyclobutane ring structure with a trifluoromethyl group and an amine group attached. It exists as a salt with hydrochloric acid.
Preparation Methods
Specific details about its synthesis are not widely available due to its novelty, but potential synthetic routes likely involve reactions common to amine and cyclobutane ring formation. Industrial production methods would focus on optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions would depend on the desired transformation and the specific functional groups involved.
Scientific Research Applications
Chemistry: Its unique structure makes it a valuable building block for synthesizing new compounds.
Biology: The compound’s properties may be explored for biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate due to its trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds to 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride include other cyclobutane derivatives and trifluoromethyl-containing amines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The presence of the trifluoromethyl group in this compound introduces unique electronic properties, potentially enhancing its reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJNSSCBKHZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-06-0, 2227198-26-5 |
Source
|
Record name | 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,3s)-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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